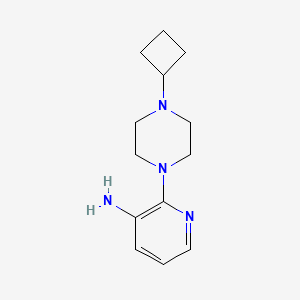

2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

CAS No.: 2097981-33-2

Cat. No.: VC3133258

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097981-33-2 |

|---|---|

| Molecular Formula | C13H20N4 |

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | 2-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine |

| Standard InChI | InChI=1S/C13H20N4/c14-12-5-2-6-15-13(12)17-9-7-16(8-10-17)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10,14H2 |

| Standard InChI Key | VKWDZRZRVCWNPH-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2CCN(CC2)C3=C(C=CC=N3)N |

| Canonical SMILES | C1CC(C1)N2CCN(CC2)C3=C(C=CC=N3)N |

Introduction

Structural Analysis and Chemical Properties

2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine features a pyridine scaffold with two key substituents: a 4-cyclobutylpiperazin-1-yl group at the 2-position and an amino group at the 3-position. The molecular formula is C13H20N4, with an approximate molecular weight of 232.33 g/mol. This structure incorporates several pharmacologically relevant features: the pyridine core provides a planar aromatic system, the piperazine moiety offers a flexible linker with additional nitrogen atoms for hydrogen bonding, the cyclobutyl group contributes hydrophobicity, and the amine group presents hydrogen bond donor capabilities.

The compound shares structural similarities with several related compounds identified in scientific literature. For instance, 6-(Piperazin-1-yl)pyridin-3-amine (CAS: 119285-06-2) exhibits a similar pyridine-piperazine arrangement but with different substitution positions. Similarly, 5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile (CAS: 2640846-65-5) contains the identical 4-cyclobutylpiperazin-1-yl substituent but attached at a different position on the pyridine ring and paired with a carbonitrile group rather than an amine.

Regarding physicochemical properties, 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine would likely exhibit moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and dichloromethane. The presence of multiple nitrogen atoms contributes to its basic character, with the pyridine nitrogen and piperazine nitrogens serving as potential proton acceptors. Storage recommendations would typically include protection from light, moisture, and oxidizing conditions, preferably at 2-8°C under inert atmosphere to prevent degradation.

Synthetic Methodologies

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine would likely employ established methodologies for introducing piperazine substituents onto pyridine scaffolds. Based on analogous syntheses reported for similar compounds, several potential synthetic routes can be proposed.

Nucleophilic Aromatic Substitution Approach

The most direct synthetic strategy would involve nucleophilic aromatic substitution (SNAr) of a 2-halopyridin-3-amine precursor with 4-cyclobutylpiperazine. This approach parallels the synthesis information provided for related compounds such as 6-(Piperazin-1-yl)pyridin-3-amine, which involves "nucleophilic substitution" reactions between chloropyridine derivatives and piperazine moieties.

A typical procedure would involve:

-

Reacting 2-chloropyridin-3-amine (or bromo/fluoro analog) with 4-cyclobutylpiperazine

-

Using a polar aprotic solvent such as DMF or DMSO

-

Adding a base (potassium carbonate or cesium carbonate) to facilitate deprotonation

-

Heating the reaction mixture at 80-100°C for several hours

-

Purification by column chromatography using appropriate solvent gradients

Metal-Catalyzed Coupling Reactions

For cases where direct nucleophilic substitution proves challenging, metal-catalyzed coupling reactions offer an alternative approach. Palladium or copper-catalyzed amination reactions have been successfully employed for similar heterocyclic systems. The reaction conditions might include palladium catalysts such as Pd2(dba)3 or Pd(OAc)2, appropriate ligands (BINAP, XantPhos), and bases such as Cs2CO3 or NaOtBu in solvents like toluene or dioxane.

The search results indicate that copper(I) bromide may enhance coupling efficiency in heterocyclic systems, as observed in analogous pyrazole-piperazine syntheses with reported yield improvements of approximately 17.9%.

| Synthetic Approach | Key Reagents | Potential Advantages | Potential Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 2-Halopyridin-3-amine, 4-cyclobutylpiperazine, K2CO3, DMF | Simpler procedure, fewer reagents | May require high temperatures, susceptible to side reactions |

| Pd-Catalyzed Coupling | Pd catalyst, phosphine ligands, strong base | Milder conditions, tolerates sensitive functional groups | Higher cost, potential metal contamination |

| Cu-Catalyzed Coupling | CuI/CuBr, ligand, base | Potentially higher yields for challenging substrates | Requires careful optimization |

Optimization Considerations

For optimizing the synthesis of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine, several key parameters would require careful attention:

Temperature modulation plays a crucial role in controlling reaction outcomes. Lower temperatures (approximately 35°C) may reduce side reactions in sensitive intermediates, while higher temperatures (80–100°C) accelerate coupling reactions. Solvent selection significantly impacts reactivity and solubility profiles, with DMSO potentially increasing solubility of aromatic amines but requiring rigorous drying to avoid hydrolysis.

Monitoring reaction progress via liquid chromatography-mass spectrometry (LC-MS) would ensure proper formation of intermediates and final product. For instance, related compounds have been tracked using high-resolution mass spectrometry (HRMS) techniques to confirm molecular weight and structural integrity.

Analytical Characterization

Comprehensive characterization of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine would typically employ multiple analytical techniques to confirm structure, assess purity, and determine physicochemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural confirmation. The 1H NMR spectrum would exhibit characteristic signals for aromatic pyridine protons, a broad singlet for the amino group protons, and complex patterns for the piperazine and cyclobutyl moieties. Based on related compounds, the 1H NMR profile might resemble patterns observed in similar heterocyclic structures containing the 4-cyclobutylpiperazin-1-yl group.

The 13C NMR spectrum would display signals corresponding to the pyridine carbons (including distinctive quaternary carbons), piperazine carbons, and cyclobutyl carbons, providing further structural confirmation.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for N-H stretching (3300-3500 cm-1) from the primary amine, C-H stretching (2800-3000 cm-1) from the cyclobutyl and piperazine rings, and C=N and C=C stretching (1400-1600 cm-1) from the pyridine core.

Mass spectrometry would be expected to show a molecular ion peak [M+H]+ at m/z 233.18 (for C13H20N4), along with characteristic fragmentation patterns potentially including loss of the cyclobutyl group or cleavage of the piperazine ring.

| Analytical Technique | Expected Observations | Application |

|---|---|---|

| 1H NMR | Signals for aromatic, amine, piperazine, and cyclobutyl protons | Structural confirmation |

| 13C NMR | Carbon signals for pyridine, piperazine, and cyclobutyl groups | Carbon framework verification |

| HRMS | [M+H]+ at m/z 233.18 | Molecular formula confirmation |

| IR | N-H, C-H, C=N, C=C stretching bands | Functional group verification |

| HPLC | Single major peak with >95% area | Purity determination |

Structure-Activity Relationships

The biological activity of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine would be influenced by several key structural features:

-

The piperazine ring provides a flexible linker with basic nitrogen atoms that can interact with acidic residues in biological targets or serve as hydrogen bond acceptors.

-

The cyclobutyl group contributes hydrophobicity and conformational constraint, potentially enhancing binding affinity to specific protein pockets.

-

The amino group at the 3-position of the pyridine can function as a hydrogen bond donor, forming key interactions with target proteins.

-

The pyridine ring offers a planar, aromatic scaffold that can participate in π-stacking interactions with aromatic amino acid residues in proteins.

Modifications to these structural elements could produce derivatives with altered biological profiles. For instance, replacing the cyclobutyl group with other cycloalkyl or heterocyclic substituents might affect receptor selectivity, while modifications to the amino group could modulate hydrogen bonding capabilities and metabolic stability.

Research and Development Status

Current Research Landscape

The patent information (search result ) indicates that compounds incorporating the 4-cyclobutylpiperazin-1-yl moiety are being investigated for potential therapeutic applications, particularly as ALK inhibitors. Several related compounds mentioned in the patent such as "8-(4-cyclobutylpiperazin-1-yl)-6,6-dimethyl-11-oxo-9-prop-1-ynyl-5h-benzo[b]carbazole-3-carbonitrile" and "8-(4-cyclobutylpiperazin-1-yl)-6,6-dimethyl-11-oxo-9-propyl-5h-benzo[b]carbazole-3-carbonitrile" further demonstrate the medicinal chemistry interest in this structural class .

The research on 6-(Piperazin-1-yl)pyridin-3-amine indicates that piperazine-substituted aminopyridines are being studied for various biological activities, including adipogenic effects that could be relevant to metabolic disorders. This suggests potential parallel applications for 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine.

Future Research Directions

Further research on 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine could productively focus on several areas:

-

Optimization of synthetic routes to improve yield, purity, and scalability would facilitate more extensive biological testing.

-

Comprehensive pharmacological profiling, including receptor binding assays, enzyme inhibition studies, and cellular functional assays, would elucidate its mechanism of action.

-

Structure-activity relationship (SAR) studies through systematic modification of the core structure could identify more potent or selective derivatives.

-

Exploration of specific therapeutic applications, particularly in neurological disorders, cancer treatment, or metabolic diseases, based on the structural features shared with compounds of known activity.

-

Pharmacokinetic and toxicological evaluations would be essential for assessing its potential as a lead compound for drug development.

| Research Focus | Potential Approach | Expected Outcome |

|---|---|---|

| Synthetic Optimization | Exploration of metal-catalyzed methods | Improved yields and scalability |

| Pharmacological Profiling | Receptor binding and enzyme inhibition assays | Identification of primary targets |

| SAR Studies | Systematic modification of substituents | More potent/selective derivatives |

| Therapeutic Applications | Disease-specific in vitro and in vivo models | Validation of therapeutic potential |

| ADME-Tox Evaluation | Standard preclinical studies | Assessment of drug-like properties |

Comparative Analysis with Related Compounds

A comparative analysis of 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine with structurally related compounds provides valuable insights into its potential properties and applications.

Structural Comparisons

When comparing 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine with 6-(Piperazin-1-yl)pyridin-3-amine, several key differences emerge. Both compounds contain a piperazine-substituted aminopyridine core, but they differ in the position of substitution and the presence of the cyclobutyl group. These structural differences would likely result in distinct three-dimensional conformations and binding profiles.

Similarly, 5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile shares the 4-cyclobutylpiperazin-1-yl substituent but differs in having a carbonitrile group rather than an amine and in the position of substitution on the pyridine ring. This replacement of a hydrogen bond donor (NH2) with an acceptor (CN) would significantly alter interaction patterns with biological targets.

The table below provides a comparative analysis of these structurally related compounds:

| Compound | Structural Features | Potential Advantages | Potential Limitations |

|---|---|---|---|

| 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine | 2,3-disubstituted pyridine; amino group; cyclobutylpiperazine | H-bond donor capability; balanced lipophilicity | Limited data available |

| 6-(Piperazin-1-yl)pyridin-3-amine | 3,6-disubstituted pyridine; unsubstituted piperazine | More H-bond acceptors; potentially higher water solubility | Lower lipophilicity without cyclobutyl group |

| 5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile | 2,5-disubstituted pyridine; nitrile group; cyclobutylpiperazine | Nitrile as H-bond acceptor; metabolic stability | Lacks H-bond donor capability of amino group |

Functional Group Effects

The presence of an amino group at the 3-position in 2-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine provides a hydrogen bond donor capability that is absent in nitrile-containing analogs. This functional group difference could significantly impact binding to biological targets, potentially enhancing interaction with proteins containing hydrogen bond acceptor residues such as aspartate or glutamate.

The cyclobutyl substituent on the piperazine ring increases lipophilicity compared to unsubstituted piperazine analogs, potentially enhancing membrane permeability while maintaining the basic nitrogen of the piperazine for acid-base interactions. This balanced profile might confer favorable pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume